molecular formula C16H22FN3O4S B4475234 1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXAMIDE

1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4475234
M. Wt: 371.4 g/mol
InChI Key: KXKIKECIOHYWTP-UHFFFAOYSA-N
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Description

1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonamido group, and a piperidine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the methanesulfonamido group. Common synthetic routes may include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the fluorophenyl group via nucleophilic substitution reactions.

    Step 3: Attachment of the methanesulfonamido group through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the methanesulfonamido group may influence the compound’s solubility and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroacrylfentanyl
  • 2-Fluorobutyrfentanyl
  • 2-Fluoroisobutyrfentanyl
  • 2-Methylacetylfentanyl

Uniqueness

1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[2-(3-fluoro-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4S/c1-11(16(22)19-8-6-12(7-9-19)15(18)21)20(25(2,23)24)14-5-3-4-13(17)10-14/h3-5,10-12H,6-9H2,1-2H3,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKIKECIOHYWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C(=O)N)N(C2=CC(=CC=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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